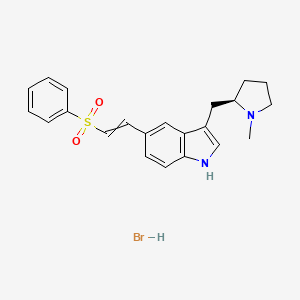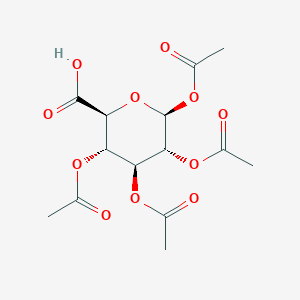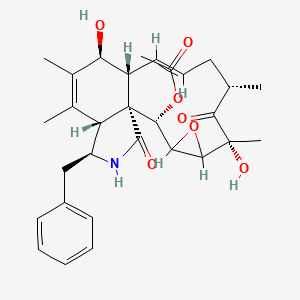
19,20-Epoxycytochalasin C
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
19,20-Epoxycytochalasin C (ECC) is a natural product isolated from the fungus Emericella nidulans. It is a member of the cytochalasins family, which are a group of fungal metabolites known for their ability to inhibit actin polymerization and depolymerization. ECC is one of the most studied and well-characterized cytochalasins and has been found to have a wide range of biological activities. These activities include the inhibition of actin polymerization, the induction of apoptosis, and the stimulation of cell migration. ECC has been used in numerous scientific studies to investigate the role of actin in cell biology and to study the mechanisms of action of various drugs.
Wissenschaftliche Forschungsanwendungen
Medicine
19,20-Epoxycytochalasin C has been found to have significant cytotoxic effects against various human cancer cell lines . It has been isolated from the rice fermentation extracts of endophytic fungus Xylaria cf. curta . The compound showed significant specific cytotoxicity against HL-60 cell lines .
Agriculture
The metabolites of Xylaria, which include 19,20-Epoxycytochalasin C, are known for potential herbicidal, fungicidal, and insecticidal activities . They are functional in various pharmaceutical and agricultural applications .
Biochemistry
19,20-Epoxycytochalasin C has been studied for its interaction with actin, affecting various cellular processes such as adhesion, motility, signaling, and cytokinesis . It has been found that the parent molecule had 16 times higher cytotoxic potential compared to the oxidized metabolite .
Pharmacology
19,20-Epoxycytochalasin C has been evaluated for its antiplasmodial activity and phytotoxicity with no cytotoxicity to Vero cells . It has been found that the parent molecule had 16 times higher cytotoxic potential as compared to the oxidized metabolite .
Biotechnology
19,20-Epoxycytochalasin C has been investigated for its antihyphal and antibiofilm activity against Candida albicans . It has been found that 256 μg/ml of 19,20-Epoxycytochalasin C inhibited over 95% of C. albicans hyphal formation after 24 h-treatment .
Environmental Science
19,20-Epoxycytochalasin C is produced by the endophytic fungus Xylaria cf. curta, which is commonly found in soil, leaf litter, woody litter, and termite mounds . The production of this compound contributes to the ecological role of the fungus in these environments .
Wirkmechanismus
Target of Action
- Primary Targets : 19,20-Epoxycytochalasin C (ECQ) primarily targets actin filaments within cells . Actin is a crucial protein involved in cell shape, movement, and division.
Mode of Action
- Disruption of Actin Dynamics : ECQ binds to actin filaments, leading to their depolymerization and disruption. This affects cell shape, motility, and other essential cellular processes .
- Sensitization of Mutants : ECQ sensitizes yeast mutants lacking the suppressor of RasVal19, indicating its impact on cellular pathways related to Ras signaling .
Biochemical Pathways
- Transcriptomic Changes : ECQ treatment triggers significant changes in gene expression (over 1300 genes). These genes are associated with various biological pathways, including cellular response to drugs, filamentous growth, cell adhesion, biofilm formation, cytoskeleton organization, and lipid metabolism .
Eigenschaften
IUPAC Name |
[(1R,2S,6R,8S,10E,12R,13S,16R,17S)-17-benzyl-6,13-dihydroxy-6,8,14,15-tetramethyl-7,19-dioxo-4-oxa-18-azatetracyclo[10.7.0.01,16.03,5]nonadeca-10,14-dien-2-yl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H37NO7/c1-15-10-9-13-20-23(33)17(3)16(2)22-21(14-19-11-7-6-8-12-19)31-28(35)30(20,22)27(37-18(4)32)24-26(38-24)29(5,36)25(15)34/h6-9,11-13,15,20-24,26-27,33,36H,10,14H2,1-5H3,(H,31,35)/b13-9+/t15-,20-,21-,22-,23+,24?,26?,27+,29-,30-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOSGFLUFAVFHCM-WSRKEQNVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC=CC2C(C(=C(C3C2(C(C4C(O4)C(C1=O)(C)O)OC(=O)C)C(=O)NC3CC5=CC=CC=C5)C)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C/C=C/[C@H]2[C@@H](C(=C([C@@H]3[C@@]2([C@@H](C4C(O4)[C@@](C1=O)(C)O)OC(=O)C)C(=O)N[C@H]3CC5=CC=CC=C5)C)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H37NO7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
523.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
19,20-Epoxycytochalasin C | |
Q & A
Q1: What are the natural sources of 19,20-Epoxycytochalasin C?
A: 19,20-Epoxycytochalasin C has been isolated from various fungal species, highlighting its presence in diverse ecological niches. These include the endophytic fungi Diaporthe sp. [], Nemania sp. [], and Xylaria sp. [, ], as well as the marine-derived fungus Xylaria sp. SOF11 [] and the fungus Rosellinia sanctae-cruciana []. Additionally, it has been found in the mangrove endophytic fungus BL321 from the South China Sea [].
Q2: Does the C7 hydroxyl group play a role in the bioactivity of 19,20-Epoxycytochalasin C?
A: Yes, the C7 hydroxyl group appears crucial for the biological activity of 19,20-Epoxycytochalasin C. Oxidation of this group, confirmed through chemical oxidation and metabolite analysis using LC-MS/MS, resulted in a significant decrease in cytotoxicity []. The oxidized metabolite showed an IC50 value greater than 10 μM against the HT-29 cell line, indicating a 16-fold reduction in potency compared to the parent compound []. This highlights the importance of the C7 hydroxyl group for maintaining the molecule's biological activity.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




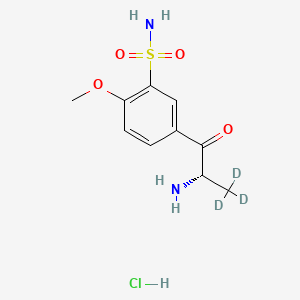
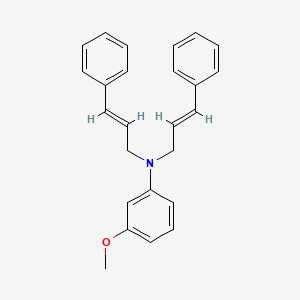

![Imidazolidinetrione, [(phenylmethylene)amino]-](/img/structure/B1140234.png)
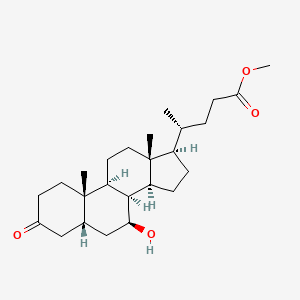
![[3S-(3R,4aR,8aR,2'S,3'S)]-2-[3'-N-t-Boc-amino-2'-hydroxy-4'-(phenyl)thio]butyldecahydroisoquinoline-3-N-t-butylcarboxamide](/img/structure/B1140238.png)
![(3S,4aS,8aS)-2-[(2R,3R)-3-[(3-Amino-2-hydroxy-4-phenythiobutyl]-decahydro-N-(2-hydroxy-1,1-dimethylethyl)-3-isoquinolinecarboxamide](/img/structure/B1140240.png)


